
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane
Overview
Description
2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic organic compound that contains both oxygen and carbon atoms. This compound is also known as Bromochlorodioxolane or BCD.
Scientific Research Applications
Synthesis and Reactivity
The compound 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane is a versatile intermediate in organic synthesis. For instance, it is used in the naphthalene-catalyzed lithiation of 2-(chlorophenyl)-1,3-dioxolanes, generating formyl- and acetyl-phenyllithium equivalents. This process is critical for synthesizing various organic compounds under Barbier-type conditions, showcasing the reactivity and utility of such dioxolanes in organic chemistry (Huerta, Gómez, & Yus, 1999). Furthermore, the synthesis of 3-Chloro-4-(2-bromomethyl-4-methyl-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, an important intermediate of fungicide difenoconazole, highlights its significance in agrochemical research, demonstrating the compound's application in developing plant protection agents with high yield and purity (Xie Wei-sheng, 2007).
Pharmaceutical Intermediates
This compound derivatives are crucial intermediates in the synthesis of pharmaceuticals. For example, they are used in the preparation of compounds like (4S,5S)-2-(4-Chlorophenyl)-1,3-dioxolane-4,5-dicarboxamide, an intermediate for anticancer platinum drugs. This application underlines the compound's role in medicinal chemistry, particularly in the development of new cancer therapies (De-cai Wang et al., 2009).
Polymer Science
In polymer science, this compound is utilized as a monomer or intermediate for producing advanced materials. The polymerization behavior of related dioxolane compounds, such as 2-(2′,4′-dichlorophenyl)-4-methylene-1,3-dioxolane, reveals potential applications in designing new polymeric materials with specific properties. These studies contribute to the understanding of polymerization mechanisms and the development of materials for various applications, including coatings, adhesives, and films (Morariu & Simionescu, 1994).
properties
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-1,3-dioxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7-3-6(4-8(11)5-7)9-12-1-2-13-9/h3-5,9H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWDCENUEYGQAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC(=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401274763 | |
| Record name | 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
230642-94-1 | |
| Record name | 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=230642-94-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-5-chlorophenyl)-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401274763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



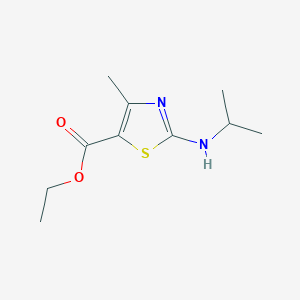


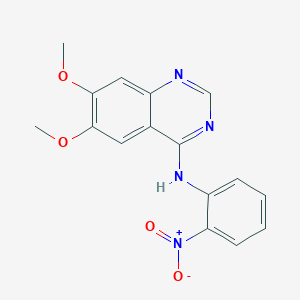
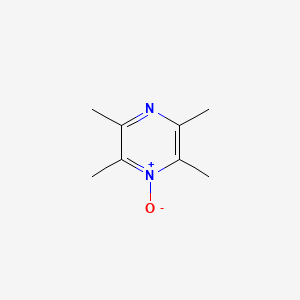



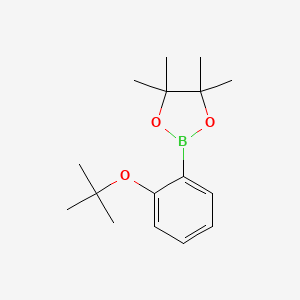

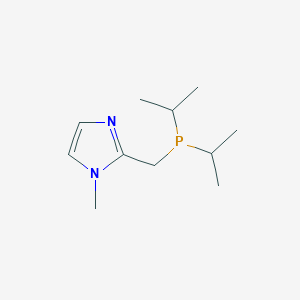
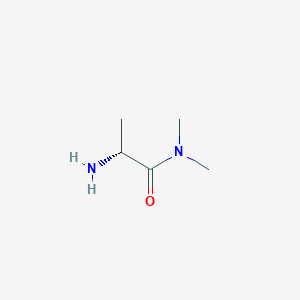
![6-Fluorobenzo[c]isoxazole-3-carbonitrile](/img/structure/B3253989.png)
